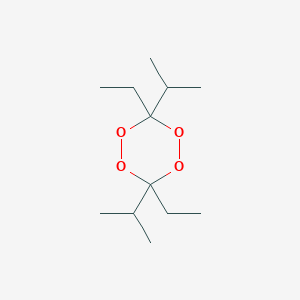![molecular formula C13H15N5O2 B15169275 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione CAS No. 647826-59-3](/img/structure/B15169275.png)
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione is an organic compound belonging to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the C-7 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkylamines and polyphenols can be used in the presence of acids.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit kinase activity, leading to altered cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyllumazine: Shares a similar pteridine core structure but differs in its substituents.
8-Substituted Xanthines: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
647826-59-3 |
|---|---|
Molecular Formula |
C13H15N5O2 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1,3-dimethyl-8-propylpyrrolo[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H15N5O2/c1-4-6-18-7-5-8-10(18)15-11-9(14-8)12(19)17(3)13(20)16(11)2/h5,7H,4,6H2,1-3H3 |
InChI Key |
VQRMVZJATUILBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C1N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)


![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
